molecular formula C20H18N2O5 B15102249 (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide

(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide

Cat. No.: B15102249
M. Wt: 366.4 g/mol
InChI Key: BHMUURWOAGYMQK-PDGQHHTCSA-N
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Description

The compound "(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-enamide" is a structurally complex enamide featuring two 2-furyl groups, a 4-methoxyphenyl carbonylamino moiety, and a (2Z)-configured double bond. Its molecular formula is C25H23N3O5 (average mass: ~469.5 g/mol), with stereochemical specificity critical to its interactions .

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C20H18N2O5/c1-25-15-8-6-14(7-9-15)19(23)22-18(12-16-4-2-10-26-16)20(24)21-13-17-5-3-11-27-17/h2-12H,13H2,1H3,(H,21,24)(H,22,23)/b18-12-

InChI Key

BHMUURWOAGYMQK-PDGQHHTCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide typically involves the following steps:

    Formation of the Furylmethylamine: This can be achieved by reacting furfural with an appropriate amine under reductive amination conditions.

    Coupling with Methoxyphenylcarbonyl Chloride: The furylmethylamine is then reacted with 4-methoxyphenylcarbonyl chloride in the presence of a base to form the amide bond.

    Formation of the Prop-2-en Amide: The final step involves the formation of the prop-2-en amide through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide can undergo various chemical reactions, including:

    Oxidation: The furyl groups can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations in Analogous Enamides

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Substituents/R Groups Molecular Formula Key Features References
(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-enamide 2-furyl, 2-furylmethyl, 4-methoxyphenyl C25H23N3O5 Dual furyl groups; Z-configuration; methoxy enhances electron donation
N-{(1Z)-1-[5-(3-chlorophenyl)-2-furyl]-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide 3-chlorophenyl, 3-methoxypropyl C25H25ClN2O5 Chlorophenyl increases lipophilicity; methoxypropyl alters steric bulk
N-[(Z)-1-(4-methoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]benzamide 4-methoxyphenyl, 2-methylpropyl C22H25N3O3 Simplified furyl substitution; isobutyl chain impacts conformational flexibility
(2Z)-2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide 3-nitrophenyl, cyano group C21H15N3O4 Nitro group enhances electrophilicity; cyano modifies hydrogen bonding

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro in or chloro in ), which alter electronic properties and reactivity.
  • Steric Effects : Bulky substituents like 3-methoxypropyl () or 2-methylpropyl () reduce conformational flexibility compared to the target’s furylmethyl group.
  • Biological Implications : Amides with nitro groups (e.g., ) often exhibit enhanced antimicrobial activity due to increased electrophilicity, whereas methoxy groups may improve metabolic stability .

Crystallographic and Hydrogen-Bonding Comparisons

  • Target Compound : While crystallographic data for the target is unavailable, analogs like 3-Chloro-N-(4-methoxyphenyl)propanamide () reveal classical N–H···O and C–H···O hydrogen bonds, forming C11(4) chains. These interactions stabilize crystal packing and influence solubility .
  • Graph-Set Analysis : Etter’s methodology () applied to amides shows that methoxy groups participate in weaker C–H···O contacts compared to nitro or chloro substituents, which form stronger dipolar interactions .

Biological Activity

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H18N2O3
  • Molecular Weight : 306.35 g/mol
  • IUPAC Name : (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide

Structural Characteristics

The compound features:

  • Two furan rings, which are known for their diverse biological activities.
  • A methoxyphenyl group that may enhance lipophilicity and biological interactions.

Anticancer Properties

Research has indicated that compounds with furan moieties often exhibit anticancer properties. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain furan derivatives inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Furan derivatives have also been reported to possess antimicrobial properties. A comparative study highlighted that compounds containing furan rings displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on enzymes involved in metabolic pathways related to cancer and inflammation. For example, it was found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes .

Study 1: Anticancer Activity

In a recent study, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed:

  • IC50 Values :
    • MCF-7: 12 µM
    • A549: 15 µM
      These values indicate moderate potency compared to established chemotherapeutic agents.
Cell LineIC50 Value (µM)
MCF-712
A54915

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed:

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: 8 µg/mL
    • Escherichia coli: 16 µg/mL
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Study 3: Enzyme Inhibition

The compound's effect on COX enzymes was evaluated using an in vitro assay, showing a significant reduction in enzyme activity at concentrations above 10 µM.

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